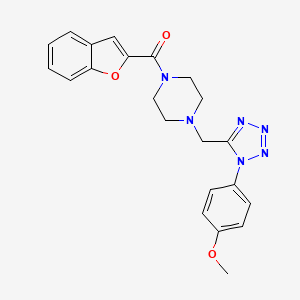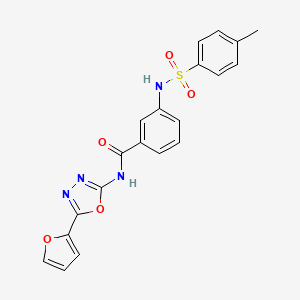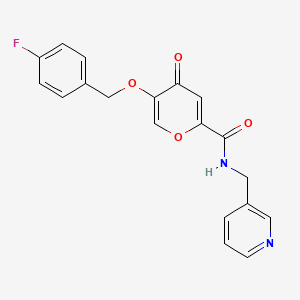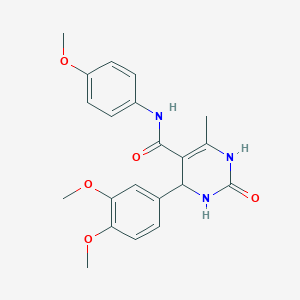
benzofuran-2-yl(4-((1-(4-méthoxyphényl)-1H-tétrazol-5-yl)méthyl)pipérazin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran-2-yl(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound with a fused benzofuran structure. Benzofurans, known for their aromatic ring systems, have diverse applications in medicinal chemistry and material science due to their unique chemical properties.
Applications De Recherche Scientifique
Chemistry
Used as a building block in organic synthesis for the development of new materials.
Acts as a ligand in coordination chemistry for forming metal complexes.
Biology
Investigated for its potential antifungal and antibacterial properties.
Medicine
Explored as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Used in the design of drugs targeting specific receptors and enzymes.
Industry
Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole
Reagents: 4-methoxyphenyl hydrazine, sodium azide, and acetic acid.
Conditions: Aqueous medium, reflux temperature.
Reaction: Formation of tetrazole ring through azide cyclization.
Step 2: Preparation of Piperazine Intermediate
Reagents: Benzyl chloride, piperazine.
Conditions: Organic solvent, room temperature.
Reaction: Nucleophilic substitution forming the benzylpiperazine derivative.
Step 3: Condensation with Benzofuran-2-ylmethanone
Reagents: Benzofuran-2-carboxylic acid, benzylpiperazine intermediate.
Conditions: Acid catalyst, elevated temperature.
Reaction: Formation of the final product through condensation.
Industrial Production Methods
Scale-Up Synthesis: : Utilizing continuous flow reactors for efficient large-scale synthesis.
Purification: : Crystallization and chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized to form corresponding benzofuran-2-yl ketone derivatives.
Reduction: : Hydrogenation under mild conditions can reduce the ketone to an alcohol.
Substitution: : The benzofuran ring allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Nitrating agents like nitric acid and sulfuric acid.
Major Products
Oxidation: : Benzofuran-2-yl ketone.
Reduction: : Benzofuran-2-yl alcohol.
Substitution: : Nitrobenzofuran derivatives and halobenzofuran derivatives.
Mécanisme D'action
Molecular Targets and Pathways
Receptor Binding: : Interacts with G-protein-coupled receptors, modulating signal transduction.
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Unique Features
Benzofuran Structure: : Provides distinct aromatic stability and reactivity.
Methoxyphenyl Group: : Enhances lipophilicity and bioavailability.
Similar Compounds
Benzofuran Derivatives: : Compounds with variations in substituents on the benzofuran ring.
Tetrazole Compounds: : Structurally similar tetrazole derivatives with different aryl groups.
Propriétés
IUPAC Name |
1-benzofuran-2-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-30-18-8-6-17(7-9-18)28-21(23-24-25-28)15-26-10-12-27(13-11-26)22(29)20-14-16-4-2-3-5-19(16)31-20/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICQIIAWQAKDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-DIMETHOXYPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2566937.png)
![1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2566938.png)

![(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid](/img/structure/B2566943.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-fluorophenyl)urea](/img/structure/B2566944.png)
![N-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/new.no-structure.jpg)

![N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide](/img/structure/B2566949.png)
![N-Methyl-N-[2-oxo-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-3-yl)amino]ethyl]prop-2-enamide](/img/structure/B2566951.png)
![4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2566952.png)
![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2566953.png)
![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566957.png)
![N-cyclopentyl-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2566959.png)
